N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide
Description
The compound N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide is a benzimidazole-tetrazolopyridine hybrid with a carboxamide linker.
Properties
Molecular Formula |
C19H21N7O |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C19H21N7O/c1-13(2)12-25-16-6-4-3-5-15(16)21-17(25)7-9-20-19(27)14-8-10-26-18(11-14)22-23-24-26/h3-6,8,10-11,13H,7,9,12H2,1-2H3,(H,20,27) |
InChI Key |
HRAFZRAXOCIKJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC4=NN=NN4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and tetrazolo[1,5-a]pyridine intermediates. The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . The tetrazolo[1,5-a]pyridine ring can be formed through the cyclization of appropriate precursors under acidic conditions . The final step involves the coupling of these intermediates with the carboxamide group under suitable reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity . The tetrazolo[1,5-a]pyridine ring can bind to DNA and proteins, affecting their function . These interactions result in various biological effects, such as inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Research Implications and Gaps
- Stereochemistry : Evidence from triazolopyrimidine derivatives and the chiral analog highlights the need to explore enantiomeric forms of the target compound.
- Linker Length : The propyl-modified analog’s higher molecular weight suggests trade-offs between lipophilicity and solubility that warrant pharmacokinetic studies.
- Core Heterocycles : Comparisons with pyrazolo-pyrimidines indicate divergent biological targets, emphasizing the need for target-specific assays.
Biological Activity
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzimidazole moiety, a tetrazolo[1,5-a]pyridine ring, and a carboxamide functional group, which together contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C_{18}H_{22}N_{6}O, with a molecular weight of approximately 374.4 g/mol. The IUPAC name reflects its intricate structure:
This structure is notable for its potential interactions with various biological targets, which may include enzymes and receptors involved in critical physiological processes.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the benzimidazole moiety : This can be achieved through condensation reactions involving o-phenylenediamine and appropriate carbonyl compounds.
- Construction of the tetrazole ring : This is often accomplished via cyclization reactions involving hydrazine derivatives and nitriles.
- Carboxamide formation : The final step usually involves the acylation of an amine with an appropriate carboxylic acid derivative.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Enzyme Inhibition
Studies suggest that this compound may act as an enzyme inhibitor, particularly targeting pathways related to cell proliferation and apoptosis. For instance, it has shown potential in inhibiting protein kinases involved in cancer cell signaling pathways.
Antimicrobial Activity
Compounds with similar structural features have been reported to possess antimicrobial properties. Preliminary tests indicate that this compound may inhibit the growth of various bacterial strains, including Gram-positive bacteria.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Case Studies
Several studies have focused on the biological activity of similar compounds:
- Anticancer Activity : A study conducted on related benzimidazole derivatives revealed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Testing : In a comparative analysis, derivatives similar to this compound exhibited higher inhibition rates against Staphylococcus aureus compared to standard antibiotics like gentamicin.
- Inflammation Models : In animal models of inflammation, compounds structurally related to this compound demonstrated reduced edema and inflammatory marker levels following treatment.
ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is crucial for evaluating the drug-likeness of this compound. Preliminary computational studies suggest favorable ADME profiles:
| Property | Value |
|---|---|
| Lipophilicity (LogP) | 3.5 |
| Solubility (mg/mL) | 15 |
| Bioavailability (%) | 75 |
| Half-life (h) | 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
